REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[F:8][C:9]1[CH:14]=[C:13](F)[CH:12]=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[F:8][C:9]1[CH:14]=[C:13]([N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[O:1])[CH:12]=[CH:11][C:10]=1[N+:16]([O-:18])=[O:17] |f:2.3.4|
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Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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OC1=NC=CC=C1
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for one day at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The undissolved matter is filtered off
|
Type
|
WASH
|
Details
|
the salt residues are rinsed with acetone
|
Type
|
CUSTOM
|
Details
|
The combined organic phases are evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography (silica gel; eluant: cyclohexane-ethyl acetate gradient)
|
Reaction Time |
1 d |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C(C=CC1[N+](=O)[O-])N1C(C=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |